molecular formula C15H12F2N2O2 B13852378 (4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid

(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid

Cat. No.: B13852378
M. Wt: 290.26 g/mol
InChI Key: DVMBPUPTWMWMQO-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of (4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of the tert-butyl group and the carboxylic acid functionality. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or stereochemistry, such as:

    This compound analogs: Compounds with slight modifications to the core structure.

    Other carboxylic acids: Compounds with similar functional groups but different stereochemistry or additional substituents.

Properties

Molecular Formula

C15H12F2N2O2

Molecular Weight

290.26 g/mol

IUPAC Name

(1S,7R)-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid

InChI

InChI=1S/C15H12F2N2O2/c16-9-3-4-11(10(17)6-9)19-14-8-2-1-7(5-8)12(14)13(18-19)15(20)21/h3-4,6-8H,1-2,5H2,(H,20,21)/t7-,8+/m1/s1

InChI Key

DVMBPUPTWMWMQO-SFYZADRCSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F

Canonical SMILES

C1CC2CC1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.